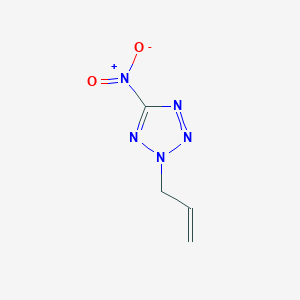
2,5-Dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure characterized by a six-membered ring containing two methyl groups and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione typically involves the nitration of o-xylene. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid as the nitrating agents. The product is then recrystallized from solvents such as ethyl acetate or dichloromethane at room temperature to obtain yellow crystals suitable for single-crystal X-ray diffraction analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the corrosive nitrating agents.
化学反応の分析
Types of Reactions
2,5-Dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Quinones are the major products formed.
Reduction: Amino derivatives are produced.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2,5-Dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s reactivity and stability. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo various chemical transformations makes it a versatile tool in research .
類似化合物との比較
Similar Compounds
2,6-Dimethyl-3,5-dinitrocyclohexa-2,5-diene-1,4-dione: Similar structure but with an additional nitro group.
2,3-Dimethylcyclohexa-2,5-diene-1,4-dione: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
2,5-Dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione is unique due to the presence of both methyl and nitro groups, which confer distinct chemical properties. The nitro group enhances its reactivity in redox reactions, while the methyl groups provide steric hindrance and influence its overall stability.
特性
CAS番号 |
89883-12-5 |
|---|---|
分子式 |
C8H7NO4 |
分子量 |
181.15 g/mol |
IUPAC名 |
2,5-dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H7NO4/c1-4-3-6(10)5(2)7(8(4)11)9(12)13/h3H,1-2H3 |
InChIキー |
KVACMHYUJRTSAX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=C(C1=O)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



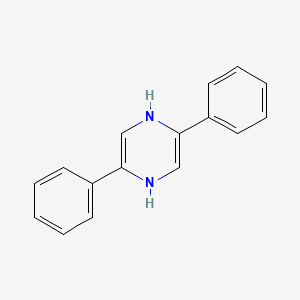
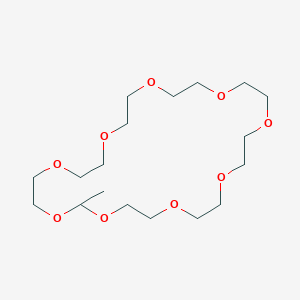
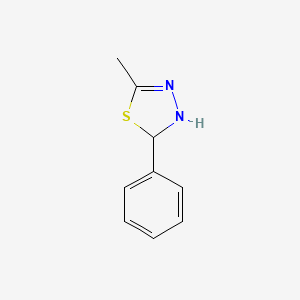
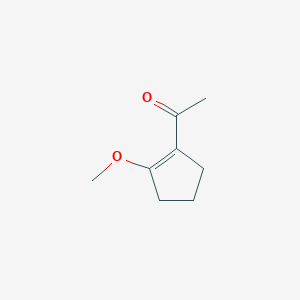
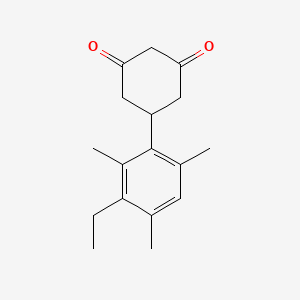
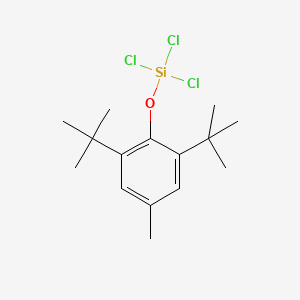
![(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14388983.png)
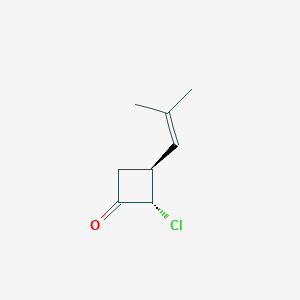
![3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid](/img/structure/B14389019.png)
silyl}hexan-1-ol](/img/structure/B14389020.png)

![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)
